ABCG2 Efflux Pump Inhibition: Target Engagement Differentiates 2-Methyl Substitution
2-Methyl-1,3-benzoxazol-6-amine (CBMZ) is characterized as an inhibitor of the ABCG2 efflux pump, a multidrug transporter implicated in chemotherapy resistance. In contrast, the unsubstituted 1,3-benzoxazol-6-amine is primarily described as an inhibitor of protein kinase CK2, with no reported activity against ABCG2 . This functional divergence, driven by the presence of the 2-methyl group, directly impacts the compound's utility in target-specific screening cascades .
| Evidence Dimension | Biological Target Engagement |
|---|---|
| Target Compound Data | ABCG2 efflux pump inhibitor (inhibits ATP binding cassette subfamily G member 2 multidrug transporter) |
| Comparator Or Baseline | 1,3-Benzoxazol-6-amine (unsubstituted): Protein kinase CK2 inhibitor |
| Quantified Difference | Target shift: ABCG2 (multidrug resistance) vs. CK2 (cell proliferation) |
| Conditions | In vitro biochemical and cell-based assays |
Why This Matters
This difference in primary target engagement defines the compound's suitability for distinct research programs—ABCG2 for multidrug resistance reversal vs. CK2 for oncology—and directly informs which analog should be procured for a given screening objective.
